2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid
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Overview
Description
2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid is a chemical compound known for its utility in various chemical reactions, particularly as a fluorinating reagent. This compound is characterized by the presence of chlorine and fluorine atoms on a pyridine ring, which contributes to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid typically involves the reaction of 2,6-dichloropyridine with a fluorinating agent such as N-fluoropyridinium triflate. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are also crucial due to the reactive nature of the fluorinating agents involved .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Fluorination Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound and to achieve high selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, fluorination reactions can yield fluorinated aromatic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid exerts its effects involves the transfer of the fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the fluorine atom in the compound, which allows it to react with nucleophilic sites on the substrate. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate
- N-Fluorobenzenesulfonimide
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
Uniqueness
Compared to similar compounds, 2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid offers unique advantages in terms of its reactivity and selectivity in fluorination reactions. Its ability to introduce fluorine atoms into specific positions on aromatic rings makes it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C6H4Cl2F4NO3S+ |
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Molecular Weight |
317.06 g/mol |
IUPAC Name |
2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1; |
InChI Key |
KDFRVNARKRKXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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